![molecular formula C8H3BrF3NS B6357599 6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole CAS No. 1188232-94-1](/img/structure/B6357599.png)
6-Bromo-2-(trifluoromethyl)-1,3-benzothiazole
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Overview
Description
Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The structure of similar compounds has been proved by single crystal X-rays diffraction analysis .Chemical Reactions Analysis
Nucleophilic trifluoromethoxylation of alkyl halides without silver has been reported . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Scientific Research Applications
Life Science Research
“6-Bromo-2-(trifluoromethyl)benzo[d]thiazole” is used in life science research . However, the specific applications in this field are not detailed in the available resources.
Material Science Research
This compound could potentially be used in material science research . The exact applications are not specified in the available resources.
Chemical Synthesis Research
“6-Bromo-2-(trifluoromethyl)benzo[d]thiazole” could be used in chemical synthesis research . The specific applications in this field are not detailed in the available resources.
Chromatography Research
This compound might be used in chromatography research . The exact applications are not specified in the available resources.
Analytical Research
“6-Bromo-2-(trifluoromethyl)benzo[d]thiazole” could potentially be used in analytical research . The specific applications in this field are not detailed in the available resources.
Other Research Fields
This compound could potentially be used in other research fields . The exact applications are not specified in the available resources.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Some thiazole derivatives have been reported to interfere with bacterial quorum sensing pathways, affecting processes such as nutrient availability, defense mechanisms, and toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The interaction of thiazole derivatives with dna and topoisomerase ii can lead to dna double-strand breaks, which can ultimately lead to cell death .
Future Directions
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFBGJRCFCOOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)benzo[d]thiazole |
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